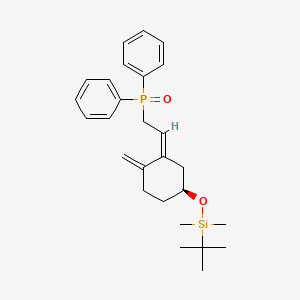

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclohexylidene ring, a tert-butyldimethylsilyl group, and a diphenylphosphine oxide moiety. These structural elements contribute to its reactivity and functionality in chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Cyclohexylidene Ring: This step involves the cyclization of a suitable precursor to form the cyclohexylidene ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via silylation reactions, using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Formation of the Methylenecyclohexylidene Moiety:

Attachment of the Diphenylphosphine Oxide Group: The final step involves the coupling of the diphenylphosphine oxide moiety, typically through a phosphine oxide coupling reaction using reagents like diphenylphosphine oxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group. Typical reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the methylene and cyclohexylidene positions. Reagents like halogens and nucleophiles are commonly used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, typically under anhydrous conditions.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), often in the presence of a catalyst or under reflux conditions.

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of this compound as a tubulin inhibitor, which is crucial in cancer therapy. Tubulin inhibitors disrupt the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Research indicates that derivatives of diphenylphosphine oxides exhibit selective cytotoxicity against various cancer cell lines, making them promising candidates for developing new anticancer drugs .

Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing other pharmaceutical agents. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents targeting diseases such as hypercholesterolemia and various cancers. The presence of the tert-butyldimethylsilyl group enhances the solubility and stability of the compound, facilitating its use in drug formulations .

Catalysis

Catalytic Applications : (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide has been investigated for its catalytic properties in organic reactions. Phosphine oxides are known to act as ligands in transition metal-catalyzed reactions, enhancing reaction rates and selectivity. This compound's steric and electronic properties make it suitable for applications in cross-coupling reactions and other catalytic processes .

Material Science

Polymer Chemistry : The compound is utilized in synthesizing advanced materials, particularly in polymer chemistry. Its ability to form stable complexes with metals allows it to be used as a precursor for metal-containing polymers, which have applications in electronics and photonics. The incorporation of phosphine oxide groups into polymer backbones can improve thermal stability and mechanical properties .

Case Studies

Mécanisme D'action

The mechanism of action of (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide group can act as a ligand, binding to metal centers and influencing catalytic processes. Additionally, its reactive functional groups can participate in various biochemical interactions, modulating cellular pathways and exerting biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine: Lacks the oxide group, resulting in different reactivity and applications.

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)triphenylphosphine oxide: Contains an additional phenyl group, altering its steric and electronic properties.

Uniqueness

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is unique due to its combination of a cyclohexylidene ring, a tert-butyldimethylsilyl group, and a diphenylphosphine oxide moiety. This combination imparts distinct reactivity and functionality, making it valuable in various research and industrial applications.

Activité Biologique

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₃H₅₁O₃PSi₂

- Molecular Weight : 582.90 g/mol

- CAS Number : 81522-68-1

- Structure : The compound features a diphenylphosphine oxide moiety attached to a tert-butyldimethylsilyl ether, which enhances its stability and solubility in organic solvents.

Biological Activity Overview

Phosphine oxides, including the compound , have been studied for various biological activities, particularly in the context of their interactions with ion channels and potential therapeutic applications.

Ion Channel Modulation

One significant aspect of the biological activity of diphenylphosphine oxides is their ability to modulate ion channels. For example, related compounds have been shown to block voltage-gated potassium channels (KV1.5), which play a crucial role in cardiac action potentials.

- Mechanism of Action : The compound inhibits the KV1.5 channel, leading to an increase in action potential duration in atrial myocytes without affecting ventricular myocytes. This selectivity suggests potential applications in treating atrial fibrillation and other arrhythmias .

Case Studies

Several studies have investigated the biological effects of diphenylphosphine oxides:

- Stump et al. (2005) : This study demonstrated the antiarrhythmic effects of a novel diphenylphosphine oxide in vivo, showing significant prolongation of action potentials in atrial tissues without adverse effects on ventricular function .

- Regan et al. (2006) : Further research confirmed these findings using nonhuman primate models, indicating that these compounds could be beneficial for treating cardiac arrhythmias through selective modulation of ion currents .

- Lagrutta et al. (2006) : This investigation highlighted the potency of diphenylphosphine oxides as inhibitors of human KV1.5 channels, emphasizing their therapeutic potential in cardiovascular diseases .

Data Table

| Study | Compound | Key Findings |

|---|---|---|

| Stump et al. (2005) | Diphenylphosphine oxide | Antiarrhythmic effects; increased action potential duration |

| Regan et al. (2006) | Diphenylphosphine oxide | In vivo studies confirming atrial selectivity |

| Lagrutta et al. (2006) | Diphenylphosphine oxide | Potent inhibition of KV1.5 channels |

Propriétés

Numéro CAS |

100858-27-3 |

|---|---|

Formule moléculaire |

C27H37O2PSi |

Poids moléculaire |

452.6 g/mol |

Nom IUPAC |

tert-butyl-[3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |

InChI |

InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3 |

Clé InChI |

OFSDSMTXHBTJEI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |

SMILES canonique |

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |

Synonymes |

[(2Z)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenylphosphine Oxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.